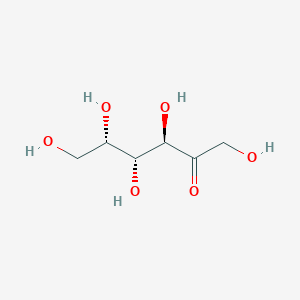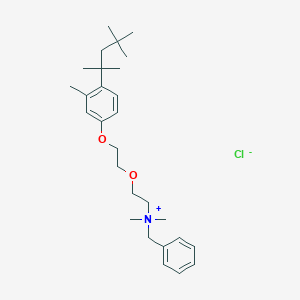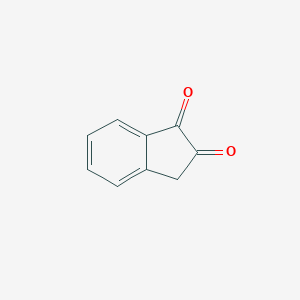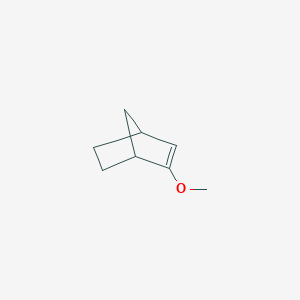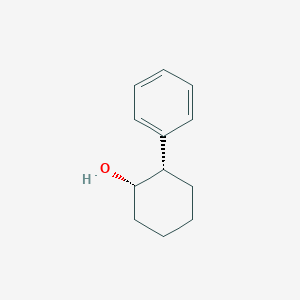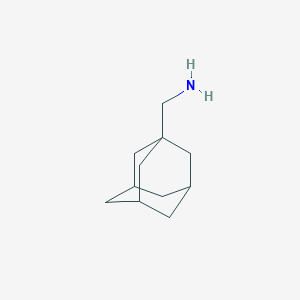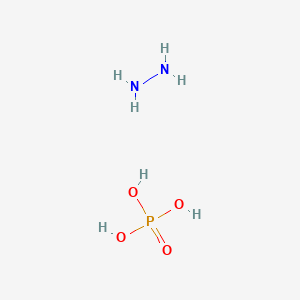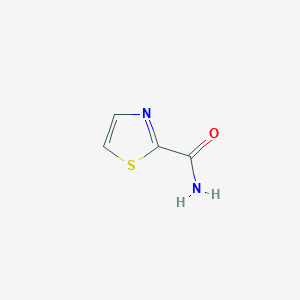
1,3-Thiazole-2-carboxamide
Übersicht
Beschreibung
1,3-Thiazole-2-carboxamide is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives involves various chemical reactions . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
Thiazole undergoes various chemical reactions . For instance, it undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Wissenschaftliche Forschungsanwendungen
Biological Evaluation of Thiazole Derivatives
- Application Summary: Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application: The synthesis of thiazole derivatives is carried out through the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system in the presence of tetrabutylammonium fluoride under mild conditions .
- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions generates new molecules with potent antitumor, antioxidant, and antimicrobial activities .
COX Inhibitors
- Application Summary: A novel series of methoxyphenyl thiazole carboxamide derivatives were designed and synthesized to evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .
- Methods of Application: The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .
- Results: The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .
Antioxidant Activity
- Application Summary: Thiazoles have been found to exhibit antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The antioxidant activity of thiazole derivatives is usually evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results: Thiazole derivatives have shown significant antioxidant activity in these assays, suggesting their potential use as antioxidants in various applications .
Antimicrobial Activity
- Application Summary: Thiazoles have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .
- Methods of Application: The antimicrobial activity of thiazole derivatives is usually evaluated using various in vitro assays such as disk diffusion method, broth dilution method, etc .
- Results: Thiazole derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi in these assays .
Anticancer Activity
- Application Summary: Thiazoles have been found to exhibit anticancer activity. They appear in various synthetic drugs such as tiazofurin, which is used for cancer treatment .
- Methods of Application: The anticancer activity of thiazole derivatives is usually evaluated using various in vitro assays such as MTT assay, colony formation assay, etc .
- Results: Thiazole derivatives have shown significant anticancer activity in these assays, suggesting their potential use as anticancer agents .
Anti-Alzheimer Activity
- Application Summary: Thiazoles have been found to exhibit anti-Alzheimer activity, making them potential candidates for the development of new anti-Alzheimer agents .
- Methods of Application: The anti-Alzheimer activity of thiazole derivatives is usually evaluated using various in vitro assays such as AChE inhibition assay, etc .
- Results: Thiazole derivatives have shown significant anti-Alzheimer activity in these assays .
Antihypertensive Activity
- Application Summary: Thiazoles have been found to exhibit antihypertensive activity, making them potential candidates for the development of new antihypertensive agents .
- Methods of Application: The antihypertensive activity of thiazole derivatives is usually evaluated using various in vitro assays such as angiotensin-converting enzyme (ACE) inhibition assay .
- Results: Thiazole derivatives have shown significant antihypertensive activity in these assays .
Antidiabetic Activity
- Application Summary: Thiazoles have been found to exhibit antidiabetic activity, making them potential candidates for the development of new antidiabetic agents .
- Methods of Application: The antidiabetic activity of thiazole derivatives is usually evaluated using various in vitro assays such as glucose uptake assay, insulin secretion assay, etc .
- Results: Thiazole derivatives have shown significant antidiabetic activity in these assays .
Antiviral Activity
- Application Summary: Thiazoles have been found to exhibit antiviral activity, making them potential candidates for the development of new antiviral agents .
- Methods of Application: The antiviral activity of thiazole derivatives is usually evaluated using various in vitro assays such as plaque reduction assay, virus yield reduction assay, etc .
- Results: Thiazole derivatives have shown significant antiviral activity in these assays .
Antifungal Activity
- Application Summary: Thiazoles have been found to exhibit antifungal activity, making them potential candidates for the development of new antifungal agents .
- Methods of Application: The antifungal activity of thiazole derivatives is usually evaluated using various in vitro assays such as disk diffusion method, broth dilution method, etc .
- Results: Thiazole derivatives have shown significant antifungal activity against various strains of fungi in these assays .
Anticonvulsant Activity
- Application Summary: Thiazoles have been found to exhibit anticonvulsant activity, making them potential candidates for the development of new anticonvulsant agents .
- Methods of Application: The anticonvulsant activity of thiazole derivatives is usually evaluated using various in vitro assays such as maximal electroshock seizure (MES) test, pentylenetetrazole (PTZ) induced seizure test, etc .
- Results: Thiazole derivatives have shown significant anticonvulsant activity in these assays .
Anti-Inflammatory Activity
- Application Summary: Thiazoles have been found to exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory agents .
- Methods of Application: The anti-inflammatory activity of thiazole derivatives is usually evaluated using various in vitro assays such as cyclooxygenase (COX) inhibition assay, nitric oxide (NO) production assay, etc .
- Results: Thiazole derivatives have shown significant anti-inflammatory activity in these assays .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWLLNSJDTOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590762 | |
| Record name | 1,3-Thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazole-2-carboxamide | |
CAS RN |
16733-85-0 | |
| Record name | 1,3-Thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
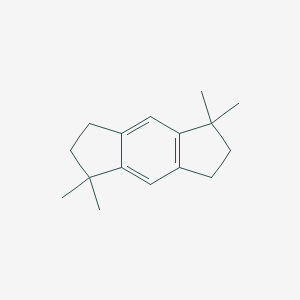
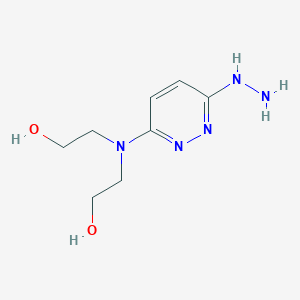
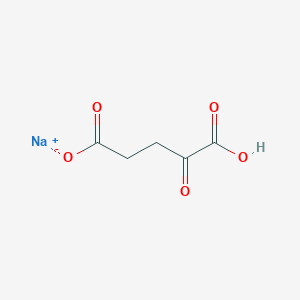
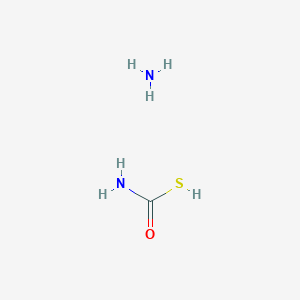
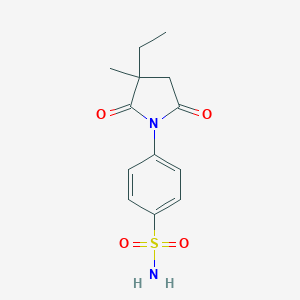
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
